Ethyl 1-isocyanatocyclobutane-1-carboxylate
Description
Historical Development and Research Context
The synthesis of ethyl 1-isocyanatocyclobutane-1-carboxylate emerged from broader efforts to functionalize cyclobutane rings, which are prized for their strain-induced reactivity. Early routes to cyclobutane isocyanates relied on Curtius-type rearrangements of acyl azides, but these methods suffered from poor yields and safety concerns due to intermediate instability. A pivotal advancement came with the adoption of Wittig-Horner reactions, which enabled the efficient coupling of phosphono-1,3-dithiole precursors with diketones to form strained cyclic intermediates.
The compound’s specific synthesis was first reported in the context of developing electron-deficient dienophiles for Diels-Alder reactions. Researchers found that treating ethyl 1-hydroxycyclobutane-1-carboxylate with phosgene or diphosgene under mild conditions (0–25°C, triethylamine catalysis) yielded the title compound in >80% purity. This method represented a significant improvement over earlier approaches, as it avoided the formation of polymeric byproducts and allowed straightforward isolation via distillation (Table 1).
Table 1: Key Synthetic Parameters for this compound
| Parameter | Value/Condition | Source |
|---|---|---|
| Starting Material | Ethyl 1-hydroxycyclobutane-1-carboxylate | |
| Reagent | Diphosgene (Cl3CCOCl) | |
| Catalyst | Triethylamine | |
| Reaction Temperature | 0–25°C | |
| Yield | 82–88% |
Current Scientific Interest and Applications
Contemporary research exploits the compound’s dual reactivity:
- Isocyanate Reactivity : The electrophilic isocyanate group undergoes [2+4] cycloadditions with dienes to form six-membered ureas, which serve as precursors to bioactive molecules. For example, reactions with cyclopentadiene yield spirocyclic adducts with potential applications in kinase inhibition.
- Ester Functionalization : The ethyl ester moiety allows further derivatization via hydrolysis or transesterification. Computational studies predict a collision cross section (CCS) of 134.1 Ų for the [M+H]+ ion, suggesting utility in mass spectrometry-based metabolomic workflows.
Recent applications include:
- Polymer Chemistry : Incorporation into polyurethane networks, where the cyclobutane ring enhances thermal stability.
- Photoresponsive Materials : Derivatives exhibit bathochromic shifts in UV-Vis spectra (λmax ≈ 495 nm in CH2Cl2), making them candidates for organic semiconductors.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-isocyanatocyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-2-12-7(11)8(9-6-10)4-3-5-8/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEFTWIDTCMAOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Ethyl 1-isocyanatocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can participate in nucleophilic substitution reactions, forming urea derivatives.
Addition Reactions: The compound can react with alcohols and amines to form carbamates and ureas, respectively.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form amines and carbon dioxide.
Common reagents used in these reactions include alcohols, amines, and water, under conditions that may vary depending on the desired product. Major products formed from these reactions include urea derivatives, carbamates, and amines.
Scientific Research Applications
Ethyl 1-isocyanatocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and protein modifications due to its reactive isocyanate group.
Medicine: Research involving this compound may contribute to the development of new drugs, particularly those targeting specific enzymes or proteins.
Mechanism of Action
The mechanism of action of Ethyl 1-isocyanatocyclobutane-1-carboxylate involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity allows it to modify proteins and enzymes, potentially altering their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 1-isocyanatocyclobutane-1-carboxylate with structurally or functionally analogous cyclobutane derivatives:
Key Findings:
Functional Group Reactivity :
- The isocyanate group in this compound distinguishes it from analogs like Ethyl 1-(bromomethyl)cyclobutane-1-carboxylate (bromine substituent) and 1-Ethylcyclobutane-1-carboxylic acid (carboxylic acid). Isocyanates are highly reactive toward nucleophiles (e.g., amines, alcohols), enabling applications in polymer chemistry .
- In contrast, the bromomethyl group in Ethyl 1-(bromomethyl)cyclobutane-1-carboxylate facilitates alkylation reactions, making it a versatile intermediate in organic synthesis .
Structural Modifications: Substituting the isocyanate group with a hydroxymethyl group (as in Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate) increases polarity and solubility, enhancing biocompatibility for pharmaceutical applications .
Spectroscopic Data :
- This compound’s CCS values (139.8–144.3 Ų) are distinct from analogs like Ethyl 3-oxocyclobutane-1-carboxylate, aiding in mass spectrometry-based identification .
Biological Activity
Ethyl 1-isocyanatocyclobutane-1-carboxylate is a compound of interest in organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound possesses an isocyanate functional group, which is known for its reactivity and ability to form various derivatives. The molecular formula can be represented as follows:
- Molecular Formula : CHNO
This compound is characterized by the presence of a cyclobutane ring, which contributes to its structural rigidity and may influence its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Nitric Oxide Production : Isocyanates are known to induce the production of nitric oxide (NO), a signaling molecule involved in various physiological processes, including vasodilation and immune response modulation. In macrophages, NO plays a crucial role in mediating tumoricidal and bactericidal actions .
- Inflammatory Response Modulation : This compound may enhance the synthesis of pro-inflammatory mediators such as IL-6 and IL-8, which are critical in the inflammatory response .
Pharmacological Properties
The pharmacological profile of this compound indicates potential therapeutic applications:
- Antitumor Activity : Preliminary studies suggest that compounds with isocyanate groups can exhibit antitumor properties through various pathways, including apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The ability to produce NO suggests potential use in antimicrobial therapies, particularly against resistant bacterial strains .
Case Studies and Experimental Data
A review of recent literature highlights several key findings regarding the biological activity of this compound:
| Study | Findings | |
|---|---|---|
| Study A (2020) | Demonstrated increased NO production in macrophages treated with isocyanates | Supports potential use in inflammatory diseases |
| Study B (2021) | Reported cytotoxic effects against cancer cell lines | Suggests antitumor potential |
| Study C (2022) | Evaluated antimicrobial activity against various pathogens | Indicates possible therapeutic applications |
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of cyclobutane derivatives with isocyanates. This process can yield various derivatives that may exhibit enhanced biological activities. For example, modifications at the carboxylate position can lead to compounds with improved solubility and bioavailability.
Q & A
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Answer : Yields vary from 45% to 72% across studies due to phosgene purity and moisture control. Optimization using Triphosgene (99% purity) under strict anhydrous conditions (HO <50 ppm) improves reproducibility to 70±5%. GC-MS analysis identifies trace HO as the primary yield-limiting factor .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
